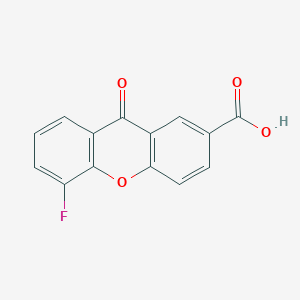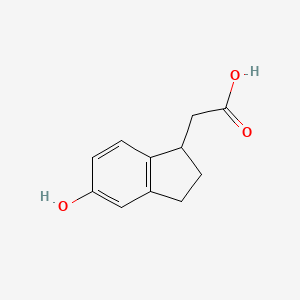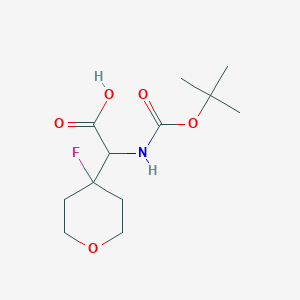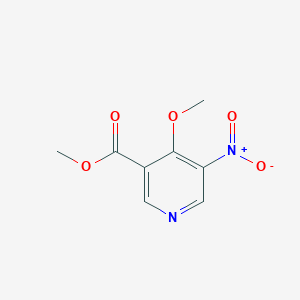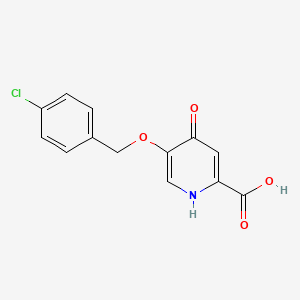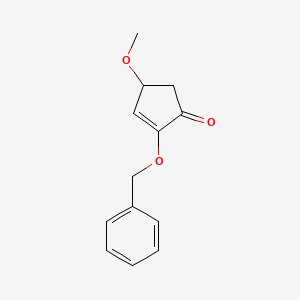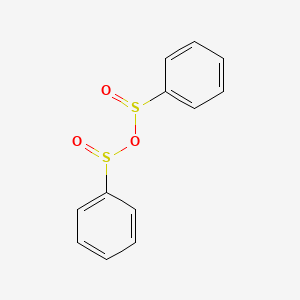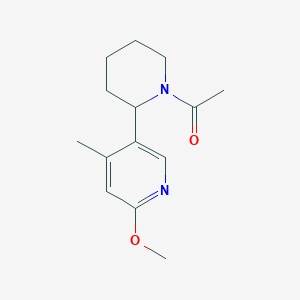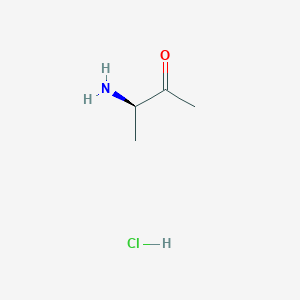
(R)-3-Aminobutan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Aminobutan-2-one hydrochloride is a chiral compound with significant importance in various scientific fields. It is a hydrochloride salt of ®-3-Aminobutan-2-one, which is an amino ketone. This compound is known for its applications in organic synthesis, medicinal chemistry, and as an intermediate in the production of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminobutan-2-one hydrochloride typically involves the reaction of ®-3-Aminobutan-2-one with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of ®-3-Aminobutan-2-one hydrochloride can be scaled up using batch or continuous processes. The key steps involve the preparation of ®-3-Aminobutan-2-one, followed by its conversion to the hydrochloride salt. The process parameters, such as temperature, pH, and concentration, are optimized to achieve high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-Aminobutan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary or secondary amines.
Substitution: Forms substituted amino ketones or amides.
Wissenschaftliche Forschungsanwendungen
®-3-Aminobutan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-3-Aminobutan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in metabolic pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways can vary based on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Aminobutan-2-one hydrochloride: The enantiomer of ®-3-Aminobutan-2-one hydrochloride, with different stereochemistry.
3-Aminobutan-2-one: The parent compound without the hydrochloride salt.
4-Aminobutan-2-one: A structural isomer with the amino group at a different position.
Uniqueness: ®-3-Aminobutan-2-one hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and in the development of chiral drugs. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Eigenschaften
Molekularformel |
C4H10ClNO |
|---|---|
Molekulargewicht |
123.58 g/mol |
IUPAC-Name |
(3R)-3-aminobutan-2-one;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-3(5)4(2)6;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 |
InChI-Schlüssel |
PJUJCERLTHVZRL-AENDTGMFSA-N |
Isomerische SMILES |
C[C@H](C(=O)C)N.Cl |
Kanonische SMILES |
CC(C(=O)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


